4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione
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Overview
Description
The compound “4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione” is a chemical with the molecular formula C15H9F4NO2S .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound are not specified in the sources I found .Scientific Research Applications
Microwave-Assisted Synthesis
The compound has been used in the synthesis of fused heterocycles incorporating the trifluoromethyl moiety. Microwave-assisted synthesis was employed to produce derivatives of pyrazolo[1,5-a]pyrimidine and other compounds, demonstrating its utility in organic synthesis and heterocyclic chemistry (Shaaban, 2008).
Complexation with Metal Ions
Studies have shown the formation of Nickel(II) and Copper(II) complexes with this compound. The complexes exhibit distinct spectroscopic and magnetic properties, indicating potential applications in inorganic chemistry and material sciences (Woods et al., 2009).
Application in Dye-Sensitized Solar Cells
This compound has been utilized in the synthesis of ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells. These sensitizers show intense visible light absorption, indicating potential applications in renewable energy technologies (Islam et al., 2006).
Synthesis of Pyridine Derivatives
The compound has been used for the synthesis of pyridine derivatives, demonstrating its versatility in the field of organic synthesis and pharmacological research (Rateb, 2011).
Synthesis of Fluorinated Pyrazole Derivatives
Research has shown that this compound can react with per(poly)fluorophenylhydrazines to produce fluorinated pyrazole derivatives, indicating its role in the development of novel organic compounds (Song & Zhu, 2001).
Molecular and Crystal Structure Analysis
The compound has been analyzed using single crystal X-ray diffraction to determine its crystal and molecular structure, contributing to the field of crystallography and material science (Magerramov et al., 2012).
Antitumor Evaluation and Docking Study
Some derivatives of the compound have been synthesized and evaluated for their antitumor activity, providing insights into its potential applications in medicinal chemistry and drug development (Al-Suwaidan et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4NO2S/c16-9-3-5-10(6-4-9)20-8-11(14(22)15(17,18)19)13(21)12-2-1-7-23-12/h1-8,21H/b13-11+,20-8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXDAKFQGHORG-RFSUNTFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=C(C=NC2=CC=C(C=C2)F)C(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C(/C=NC2=CC=C(C=C2)F)\C(=O)C(F)(F)F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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